
2-(Acetyloxy)-4,5-diethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)-4,5-diethylbenzoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a benzene ring with two ethyl groups at the 4 and 5 positions. This compound is structurally related to acetylsalicylic acid (aspirin), which is widely known for its medicinal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4,5-diethylbenzoic acid typically involves the acetylation of 4,5-diethylsalicylic acid. The process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the acetylation reaction .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure high yield and purity. The process would involve careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyloxy)-4,5-diethylbenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4,5-diethylsalicylic acid and acetic acid.
Oxidation: The ethyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Reagents like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4,5-diethylsalicylic acid and acetic acid.
Oxidation: 4,5-diethylphthalic acid.
Substitution: Various substituted benzoic acids depending on the reagent used.
Applications De Recherche Scientifique
2-(Acetyloxy)-4,5-diethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to acetylsalicylic acid.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)-4,5-diethylbenzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to acetylsalicylic acid. This inhibition prevents the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound acetylates a serine residue in the active site of the COX enzyme, leading to an irreversible inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylsalicylic acid (Aspirin): 2-(Acetyloxy)benzoic acid.
Salicylic acid: 2-Hydroxybenzoic acid.
Methyl salicylate: 2-(Methoxycarbonyl)phenol.
Uniqueness
2-(Acetyloxy)-4,5-diethylbenzoic acid is unique due to the presence of ethyl groups at the 4 and 5 positions on the benzene ring. These ethyl groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
58138-56-0 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-acetyloxy-4,5-diethylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-4-9-6-11(13(15)16)12(17-8(3)14)7-10(9)5-2/h6-7H,4-5H2,1-3H3,(H,15,16) |
Clé InChI |
QDWMNGQREGXLAP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1CC)OC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


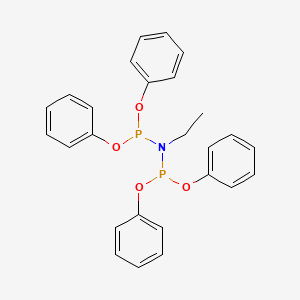
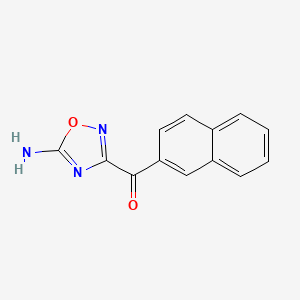
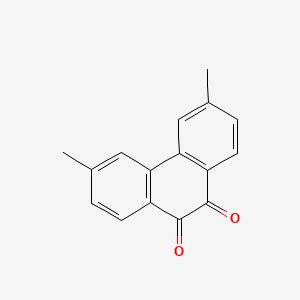
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
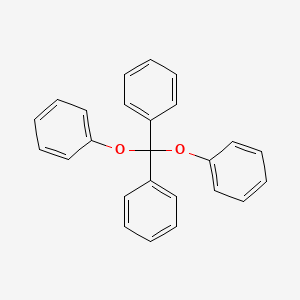
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
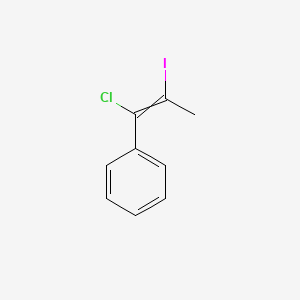

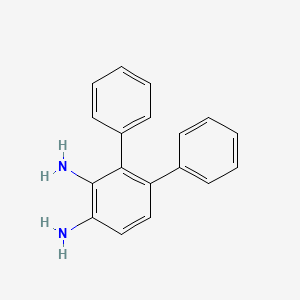
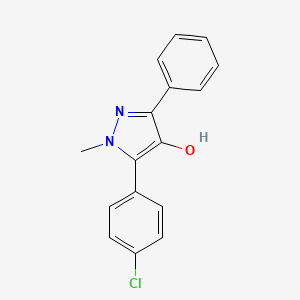
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
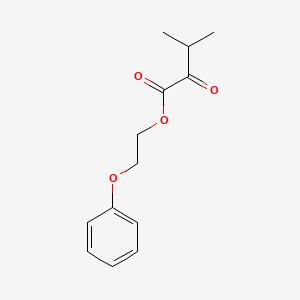
![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
